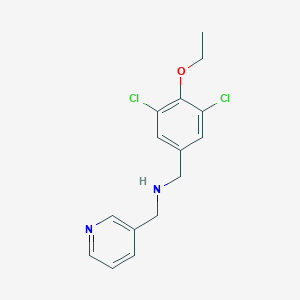![molecular formula C18H21N5O2 B275605 N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine, also known as BMT-5, is a tetrazole-based compound that has gained attention in the scientific community due to its potential therapeutic applications. BMT-5 has shown promising results in various studies, making it a subject of interest for further research.
Mécanisme D'action
N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation. N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine also activates certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine is its versatility in various experimental models. It has been shown to be effective in vitro and in vivo, making it a suitable compound for preclinical studies. However, one of the limitations of N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine is its low solubility in water, which can make it difficult to administer in certain experimental models.
Orientations Futures
There are several future directions for the research on N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine. One potential direction is the development of N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine analogs that have improved solubility and bioavailability. Another potential direction is the investigation of N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine and its potential therapeutic applications.
Méthodes De Synthèse
N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine can be synthesized by reacting 3-methoxy-4-(phenylmethoxy)benzaldehyde with 2-ethyl-5-aminotetrazole in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine.
Applications De Recherche Scientifique
N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H21N5O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-ethyl-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O2/c1-3-23-21-18(20-22-23)19-12-15-9-10-16(17(11-15)24-2)25-13-14-7-5-4-6-8-14/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Clé InChI |
WNENUQMIXXNACG-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
SMILES canonique |
CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)
![2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B275526.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B275527.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B275530.png)
![4-[(Tert-butylamino)methyl]benzoic acid](/img/structure/B275531.png)
![4-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B275532.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275534.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275536.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275537.png)
![(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275540.png)
![(2-methoxyethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275542.png)